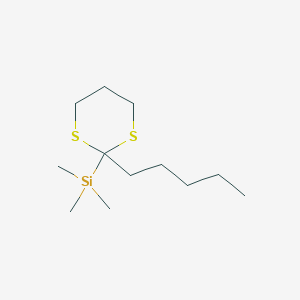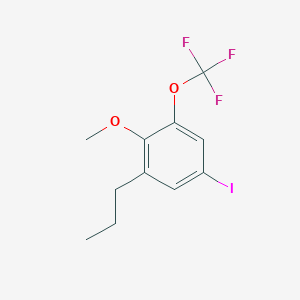
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of two bromine atoms attached to the benzene ring and two N,N-bis(4,4-diphenyl-3-butenyl) groups. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- typically involves multiple steps. One common method starts with the bromination of benzenamine to introduce the bromine atoms at the 2 and 6 positions. This is followed by a reaction with 4,4-diphenyl-3-butenyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like chloroform or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
科学研究应用
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Benzenamine, 2,6-dibromo-: Lacks the N,N-bis(4,4-diphenyl-3-butenyl) groups.
Benzenamine, 4,4’-dibromo-: Bromine atoms are positioned differently on the benzene ring.
N,N-bis(4,4-diphenyl-3-butenyl)-benzenamine: Lacks the bromine atoms.
Uniqueness
Benzenamine, 2,6-dibromo-N,N-bis(4,4-diphenyl-3-butenyl)- is unique due to the presence of both bromine atoms and the N,N-bis(4,4-diphenyl-3-butenyl) groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
属性
CAS 编号 |
649559-72-8 |
|---|---|
分子式 |
C38H33Br2N |
分子量 |
663.5 g/mol |
IUPAC 名称 |
2,6-dibromo-N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H33Br2N/c39-36-26-13-27-37(40)38(36)41(28-14-24-34(30-16-5-1-6-17-30)31-18-7-2-8-19-31)29-15-25-35(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-13,16-27H,14-15,28-29H2 |
InChI 键 |
OSPWCHLSLJBISE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4Br)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


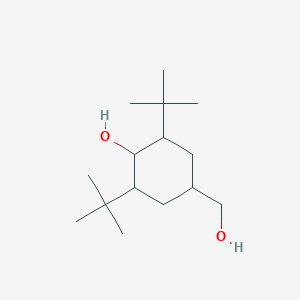

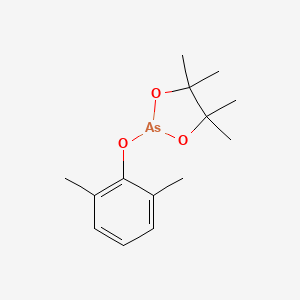

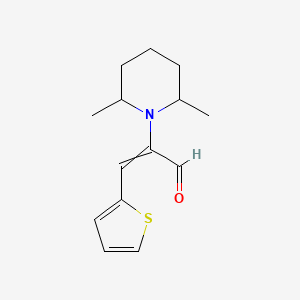


![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)

![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
